molecular formula C10H18BrNO4S B7757410 Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate

Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate

Cat. No.: B7757410
M. Wt: 328.23 g/mol
InChI Key: GFBVBBRNPGPROZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[221]heptan-7-yl}methanesulfonate involves several steps One common method includes the bromination of 1,7-dimethyl-2-oxobicyclo[22The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex bicyclic structures.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate involves its interaction with specific molecular targets. The bromine atom and the methanesulfonate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate is unique due to its specific bicyclic structure and the presence of both bromine and methanesulfonate groups. Similar compounds include:

    Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-yl}acetate: Differing by the presence of an acetate group instead of methanesulfonate.

    Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-yl}benzenesulfonate: Differing by the presence of a benzenesulfonate group.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

azanium;(3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBVBBRNPGPROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Acros Organics MSDS], White powder; [Alfa Aesar MSDS]
Record name Ammonium L-5-bromo-6-oxo-9-bornanesulphonate
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CAS No.

74165-69-8, 14575-84-9, 55870-50-3
Record name Bicyclo[2.2.1]heptane-7-methanesulfonic acid, 2-bromo-4,7-dimethyl-3-oxo-, ammonium salt (1:1)
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Record name Ammonium D-5-bromo-6-oxo-9-bornanesulphonate
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